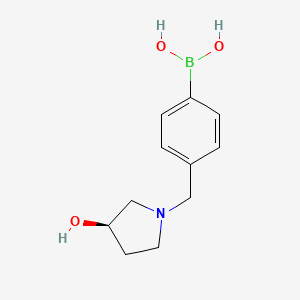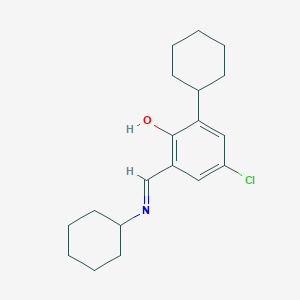
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine, also known as N-chloro-3-cyclohexylsalicylidene-cyclohexylamine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as benzene, toluene, and chloroform, and can be synthesized in the lab. Its structure consists of a cyclohexyl ring with an amine group attached to a chloro-salicylidene group. This compound has been studied extensively in recent years due to its unique properties and potential applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with cyclohexylamine in the presence of a catalyst.
Starting Materials
5-chloro-3-cyclohexylsalicylaldehyde, cyclohexylamine, catalyst
Reaction
Step 1: Dissolve 5-chloro-3-cyclohexylsalicylaldehyde in a suitable solvent such as ethanol or methanol., Step 2: Add cyclohexylamine to the solution and stir the mixture at room temperature for several hours., Step 3: Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture and heat the mixture under reflux for several hours., Step 4: Allow the reaction mixture to cool and then filter the solid product., Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the product under vacuum to obtain N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine as a solid.
科学的研究の応用
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a wide range of applications in scientific research. It has been used as a model compound to study the structure and reactivity of organic molecules. It has also been used in the synthesis of novel compounds with potential applications in medicine and biotechnology. Additionally, it has been used as a catalyst in organic synthesis, and in the synthesis of polymers and other materials.
作用機序
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate in order to facilitate the desired reaction. Additionally, it is believed that the compound can act as an electron acceptor, accepting electrons from the substrate in order to facilitate the desired reaction.
生化学的および生理学的効果
The biochemical and physiological effects of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine have not been extensively studied. However, it is believed that the compound may have some antioxidant properties, as well as some anti-inflammatory and anti-cancer effects. Additionally, it has been suggested that the compound may have some protective effects against oxidative stress and cellular damage.
実験室実験の利点と制限
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a number of advantages and limitations for lab experiments. One of the main advantages is that the compound is relatively easy to synthesize in the lab, and can be used in a wide range of experiments. Additionally, the compound is relatively inexpensive and can be stored for long periods of time without degrading. However, the compound is also sensitive to air and light and can degrade over time if not stored properly. Additionally, the compound is toxic and should be handled with caution.
将来の方向性
The potential applications of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine are numerous. Future research could focus on the development of new synthetic methods for the production of the compound, as well as its use as a catalyst in organic synthesis. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential applications in medicine and biotechnology. Finally, research could also focus on the development of new materials and polymers using the compound as a starting material.
特性
IUPAC Name |
4-chloro-2-cyclohexyl-6-(cyclohexyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c20-16-11-15(13-21-17-9-5-2-6-10-17)19(22)18(12-16)14-7-3-1-4-8-14/h11-14,17,22H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRCPNFPCJZLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

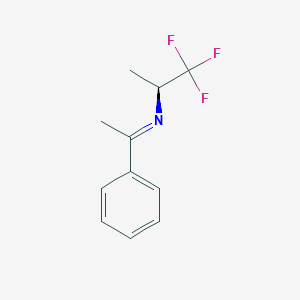
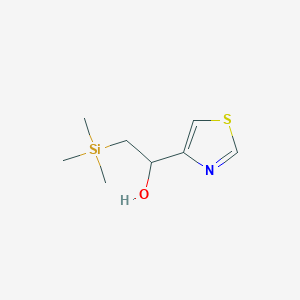
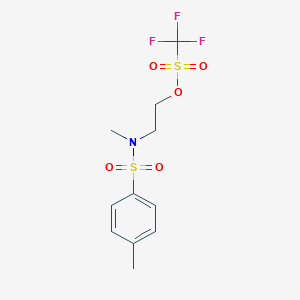
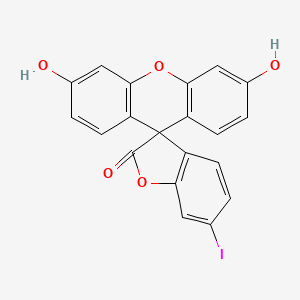
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
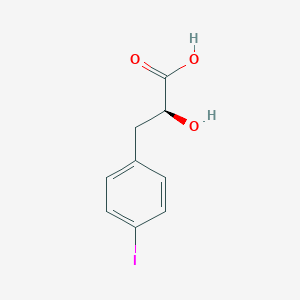
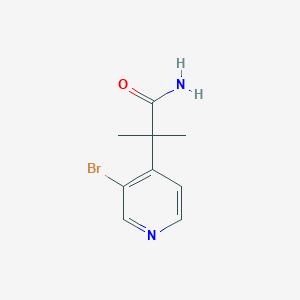
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
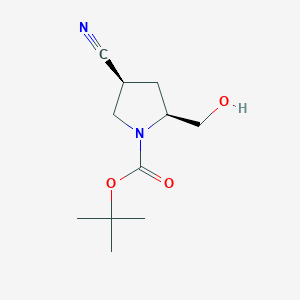
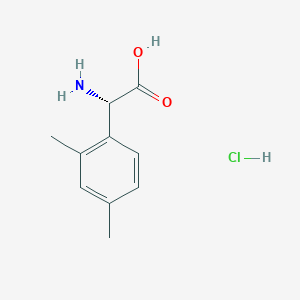
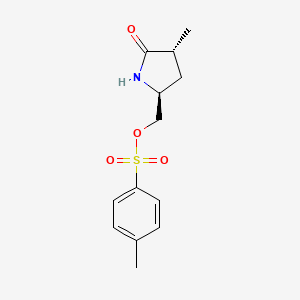
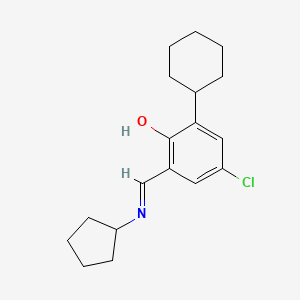
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
